Erythromycin

Catalog No.
S527402
CAS No.
114-07-8
M.F
C37H67NO13
M. Wt
733.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythromycin

CAS Number

114-07-8

Product Name

Erythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

Soluble in water at 2mg/ml
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
In water, 4.2 mg/L at 25 °C (est)
4.59e-01 g/L

Synonyms

Erycette, Erymax, Erythromycin, Erythromycin A, Erythromycin C, Erythromycin Lactate, Erythromycin Phosphate, Ilotycin, Lactate, Erythromycin, Phosphate, Erythromycin, T Stat, T-Stat, TStat

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Description

The exact mass of the compound Erythromycin is 733.4612 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 2mg/mlvery soluble in acetone, ethyl ether, ethanol, chloroformfreely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetatesolubility in water: approx 2 mg/mlin water, 4.2 mg/l at 25 °c (est)4.59e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of erythromycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity and Resistance:

  • Understanding mechanisms of action: Erythromycin works by inhibiting protein synthesis in bacteria. Research continues to explore the intricacies of this process, including how the drug binds to ribosomes and disrupts protein production [Source: National Institutes of Health, ]. This knowledge can aid in developing new antibiotics that target similar mechanisms but evade resistance strategies employed by bacteria.
  • Combating antibiotic resistance: The overuse of antibiotics has led to the emergence of resistant bacterial strains. Scientists are investigating the ability of erythromycin, alone or in combination with other drugs, to combat these resistant pathogens [Source: Clinical Microbiology Reviews, ].

Gastrointestinal Motility:

  • Prokinetic effects: Erythromycin exhibits prokinetic properties, meaning it can stimulate contractions in the gastrointestinal tract. Research is ongoing to determine its effectiveness in treating conditions like gastroparesis (delayed stomach emptying) [Source: Journal of Antimicrobial Chemotherapy, ].

Immunomodulatory effects:

  • Modulating the immune response: Studies suggest that erythromycin may have immunomodulatory properties, influencing the body's immune response. Researchers are investigating its potential role in managing inflammatory diseases and chronic infections [Source: Critical Care, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Hydrated crystals from water
Crystals from water
White or slightly yellow crystals or powde

XLogP3

2.7

Exact Mass

733.4612

Boiling Point

719.69°C (rough estimate)

Density

1.1436 (rough estimate)

LogP

2.6
3.06 (LogP)
log Kow = 3.06
3.06

Odor

Odorless

Appearance

Solid powder

Melting Point

133-135
191.0 °C
191 °C
191°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63937KV33D

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 163 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 97 of 163 companies with hazard statement code(s):;
H317 (36.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (35.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Erythromycin is indicated in the treatment of infections caused by susceptible strains of various bacteria.[L7261] The indications for erythromycin have been summarized by body system below: **Respiratory infections** Mild to moderate upper respiratory tract infections caused by Streptococcus pyogenes, Streptococcus pneumoniae, or Haemophilus influenzae (when used concomitantly with appropriate doses of sulfonamides) can be treated with erythromycin.[L7261] Mild to moderate lower-respiratory tract infections due to susceptible strains of Streptococcus pneumoniae or Streptococcus pyogenes may also be treated. Erythromycin treats listeriosis caused by Listeria monocytogenes may also be treated with erythromycin.[L7261] Erythromycin is indicated to treat pertussis (whooping cough) caused by Bordetella pertussis. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious. Clinical studies suggest that erythromycin may aid in the prevention of pertussis infection for individuals who have been exposed to the bacteria.[L7261] Respiratory tract infections due to Mycoplasma pneumoniae may also be treated with erythromycin.[L7261] Despite the fact that no controlled clinical efficacy studies have been conducted to this date, in vitro and certain preliminary clinical study results indicate that erythromycin may be an effective treatment in Legionnaires’ Disease.[L7261] Finally, erythromycin is indicated to treat diphtheria and other infections due to Corynebacterium diphtheriae, as an adjunct to antitoxin, to prevent carrier status and to eradicate the organism in existing carriers.[L7261] In addition to the prevention of diphtheria, erythromycin can be used to prevent rheumatic fever in penicillin intolerant patients.[L7261] **Skin infections** Mild to moderate skin or skin structure infections caused by Streptococcus pyogenes or Staphylococcus aureus may be treated with erythromycin, however, resistant staphylococcal organisms may emerge.[L7261] Erythromycin can also be used to treat erythrasma, an infectious condition caused by Corynebacterium minutissimum.[L7261] **Gastrointestinal infections** Intestinal amebiasis caused by Entamoeba histolytica can be treated with oral erythromycin. Extraenteric amebiasis warrants treatment with other antimicrobial drugs.[L7261] **Genital infections/STIs** Erythromycin can be used as an alternative drug in treating acute pelvic inflammatory disease caused by N. gonorrheae in female patients who have demonstrated hypersensitivity or intolerance to penicillin.[L7261] Syphilis, caused by Treponema pallidum, can be treated with erythromycin. It serves as an alternative treatment for primary syphilis in patients who have demonstrated penicillin hypersensitivity. Erythromycin can also be used in the primary stage of primary syphilis.[L7261] Another approved indication of erythromycin is to treat chlamydial infections that cause conjunctivitis of the newborn, pneumonia of infancy, and urogenital infections occurring in pregnancy. It is indicated as an alternative option to tetracyclines for the treatment of uncomplicated rectal, urethral and endocervical infections in adults caused by Chlamydia trachomatis.[L7261] Erythromycin can be used in nongonococcal urethritis can be used when tetracyclines cannot be administered. Finally, erythromycin is indicated to treat nongonococcal urethritis due to Ureaplasma urealyticum.[L7261]

Livertox Summary

Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Antibiotics, Macrolide; Gastrointestinal Agents; Protein Synthesis Inhibitors
MEDICATION (VET): In veterinary medicine, /erythromycin/ is used the treatment of clinical and subclinical mastitis in lactating cows, for the treatment of infectious diseases due to erythromycin-sensitive bacteria (cattle, sheep, swine, poultry) and for the treatment of chronic respiratory diseases due to mycoplasma in poultry.
Erythromycin is used as an alternative agent in the treatment of anthrax. Parenteral penicillins generally have been considered the drugs of choice for the treatment of naturally occurring or endemic anthrax caused by susceptible strains of Bacillus anthracis, including clinically apparent GI, inhalational, or meningeal anthrax and anthrax septicemia, although IV ciprofloxacin or IV doxycycline also are recommended. Erythromycin is suggested as an alternative to penicillin G for the treatment of naturally occurring or endemic anthrax in patients hypersensitive to penicillins. ./NOT included in US product label/
Erythromycin is used topically in the treatment of acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions which predominate and the response to therapy. Topical anti-infectives, including erythromycin, are generally effective in the treatment of mild to moderate inflammatory acne. However, use of topical anti-infectives as monotherapy may lead to bacterial resistance; this resistance is associated with decreased clinical efficacy. Topical erythromycin is particularly useful when used with benzoyl peroxide or topical retinoids. Results of clinical studies indicate that combination therapy results in a reduction in total lesion counts of 50 to 70%. /Included in US product label/
Erythromycin or other macrolides (azithromycin, clarithromycin) are used in the treatment of community-acquired pneumonia (CAP). /Included in US product label/
Erythromycin or other macrolides (azithromycin, clarithromycin) are used for the treatment of respiratory tract infections caused by Mycoplasma pneumoniae. Erythromycin also is used in the treatment of respiratory tract infections caused by C. pneumoniae (see Uses: Chlamydial Infections). Erythromycin or tetracyclines appear to be equally effective in shortening the duration of clinical symptoms and hastening radiographic improvement in adults with mycoplasmal pneumonia, despite failure to eradicate the pathogen from nasopharyngeal or sputum cultures. Although data are limited regarding efficacy for treatment of mycoplasmal pneumonia in children, some clinicians suggest that erythromycin is preferred for treating children with the infection. /Included in US product label/
A fixed-combination preparation containing erythromycin ethylsuccinate and sulfisoxazole acetyl is used in children for the treatment of acute otitis media (AOM) caused by susceptible Haemophilus influenzae.Erythromycin is not effective when used alone for the treatment of H. influenzae infections/ /Erythromycin ethylsuccinate; Included in US product label/
Parenteral erythromycin is used as an alternative to parenteral penicillin G or ampicillin for prevention of perinatal group B streptococcal disease in women who are hypersensitive to penicillin. Pregnant women who are colonized with group B streptococcal in the genital or rectal areas can transmit group B streptococcal infection to their infants during labor and delivery resulting in invasive neonatal infection that can be associated with substantial morbidity and mortality. Intrapartum anti-infective prophylaxis for prevention of early-onset neonatal GBS disease is administered selectively to women at high risk for transmitting group B streptococcal infection to their neonates. /NOT included in US product label/
Oral erythromycin is used as an alternative to IM penicillin G benzathine, oral penicillin V potassium, and oral sulfadiazine or sulfisoxazole for prevention of recurrent attacks of rheumatic fever (secondary prophylaxis) in patients hypersensitive to penicillins and sulfonamides. /Included in US product label/
Erythromycin or other macrolides (azithromycin, clarithromycin) are used orally for the treatment of pharyngitis and tonsillitis caused by S. pyogenes (group A beta-hemolytic streptococci). Although macrolides usually are effective in eradicating S. pyogenes from the nasopharynx, efficacy of the drugs in the subsequent prevention of rheumatic fever remains to be established. /Included in US product label/
Erythromycin is used topically for prophylaxis of gonococcal ophthalmia neonatorum. /Included in US product label/
Erythromycin is used topically in the treatment of superficial infections of the eye involving the conjunctiva and/or cornea caused by susceptible bacteria. /Included in US product label/
Oral erythromycin base is used in conjunction with oral neomycin sulfate as an adjunct to mechanical cleansing of the large intestine for intestinal antisepsis prior to elective colorectal surgery. /Iincluded in US product label/
Erythromycin, azithromycin, or clarithromycin has been used in the treatment of early Lyme disease, a spirochetal disease caused by tick-borne Borrelia burgdorferi. However, some evidence in patients with early Lyme disease suggests that certain macrolides (e.g., azithromycin, erythromycin) may be less effective than penicillins or tetracyclines, and the IDSA, AAP, and other clinicians recommend that macrolide antibiotics not be used as first-line therapy for early Lyme disease. /NOT included in US product label/
Erythromycin is considered the drug of choice for the treatment of Bordetella pertussis infection (pertussis, whooping cough) and for prevention in contacts of patients with pertussis. /Included in US product label/
Erythromycin or azithromycin has been used orally in the treatment of donovanosis caused by Calymmatobacterium granulomatis. /NOT Included in US product label/
Erythromycin has been used as an alternative to the preferred regimens (e.g., a single dose of oral azithromycin or a 7-day regimen of oral doxycycline) for the treatment of coexisting chlamydial infections in adults and adolescents receiving treatment for gonorrhea. /Included in US product label/
Erythromycin is used as an adjunct to diphtheria antitoxin in the treatment of respiratory tract infection caused by Corynebacterium diphtheria (diphtheria). Erythromycin also is used for prevention of diphtheria in close contacts of patients with diphtheria and to eliminate the diphtheria carrier state. /Included in US product label/
Although oral erythromycin has not been evaluated extensively in culture-confirmed cases, the drug is used as an alternative to doxycycline for the treatment of genital, inguinal, or anorectal infections caused by lymphogranuloma venereum serotypes of C. trachomatis. /NOT included in US product label/
Oral erythromycin is used for the treatment of urethritis caused by Ureaplasma urealyticum in adult males and for the treatment of uncomplicated urethral, endocervical, or rectal infections caused by Chlamydia trachomatis in adults in whom tetracyclines and azithromycin are contraindicated or not tolerated. Oral erythromycin also is used for the treatment of chlamydial urogenital infections during pregnancy and for the treatment of chlamydial pneumonia in infants. The AAP, CDC, and other clinicians also recommend oral erythromycin for the treatment of initial episodes and recurrences of chlamydial conjunctivitis in neonates. /Included in US product label/
Oral erythromycin is used for the treatment of chancroid (genital ulcers caused by H. ducreyi). /NOT included in US product label/
Oral erythromycin or oral azithromycin has been used in conjunction with IM or IV ceftriaxone for the treatment of bacteremia caused by Bartonella quintana (formerly Rochalimaea quintana).460 B. quintana, a gram-negative bacilli, can cause cutaneous bacillary angiomatosis, trench fever, bacteremia, endocarditis, and chronic lymphadenopathy. /NOT included in US product label/
Erythromycin is used for the treatment of mild to moderately severe infections of the upper and lower respiratory tract, skin, and soft tissue caused by Streptococcus pyogenes (group A beta-hemolytic streptococci). Erythromycin also is used to treat mild to moderately severe infections of the upper and lower respiratory tract caused by Streptococcus pneumoniae. Other macrolides (azithromycin, clarithromycin) generally are used orally as alternatives to first-line therapy with a natural penicillin for the treatment of mild to moderate upper and lower respiratory tract infections caused by susceptible S. pyogenes or S. pneumoniae when oral therapy of such infections is considered appropriate and when therapy with erythromycin or other less expensive anti-infectives would likely be less effective and/or associated with GI intolerance or noncompliance. /Included in US product label/

Pharmacology

Macrolides, such as erythromycin, stop bacterial growth by inhibiting protein synthesis and translation, treating bacterial infections.[A174175] Erythromycin does not exert effects on nucleic acid synthesis.[L7261] This drug has been shown to be active against most strains of the following microorganisms, effectively treating both in vitro and clinical infections. Despite this, it is important to perform bacterial susceptibility testing before administering this antibiotic, as resistance is a common issue that may affect treatment.[L7261] **A note on antimicrobial resistance, pseudomembranous colitis, and hepatotoxicity** Many strains of Haemophilus influenzae are resistant to erythromycin alone but are found to be susceptible to erythromycin and sulfonamides used in combination. It is important to note that Staphylococci that are resistant to erythromycin may emerge during erythromycin and/or sulfonamide therapy.[L7261] Pseudomembranous colitis has been reported with most antibacterial agents, including erythromycin, and may range in severity from mild to life-threatening. Therefore, the physician should consider this diagnosis in patients with diarrhea after the administration of antibacterial agents.[L7261] Erythromycin can cause hepatic dysfunction, cholestatic jaundice, and abnormal liver transaminases, particularly when erythromycin estolate is administered.[L7270]
Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF02 - Erythromycin
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA01 - Erythromycin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AA - Antibiotics
S01AA17 - Erythromycin

Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins.[A6505] Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit.[L7261,A14179] This results in the control of various bacterial infections.[A174193,L7261] The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities.[A174193]
Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH.
... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/
Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.

Vapor Pressure

2.12X10-25 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

82343-12-2
215031-94-0
114-07-8
7704-67-8
7540-22-9

Associated Chemicals

Erythromycin estolate; 3521-62-8.
Erythromycin stearate; 643-22-1
Erythromycin lactobionate; 3847-29-8
Erythromycin ethyl succinate; 1264-62-6
Erythromycin phosphate; 4501-00-2
Erythromycin thiocyanate; 7704-67-8

Wikipedia

Erythromycin stearate
Erythromycin

Drug Warnings

Some commercially available formulations of erythromycin lactobionate powder for injection contain benzyl alcohol as a preservative. Although a causal relationship has not been established, administration of injections preserved with benzyl alcohol has been associated with toxicity in neonates. Toxicity appears to have resulted from administration of large amounts (i.e., about 100-400 mg/kg daily) of benzyl alcohol in these neonates. Although use of drugs preserved with benzyl alcohol should be avoided in neonates whenever possible, the American Academy of Pediatrics states that the presence of small amounts of the preservative in a commercially available injection should not proscribe its use when indicated in neonates. /Erythromycin lactobionate/
In several neonates with infections caused by Ureaplasma urealyticum who received IV administration of erythromycin lactobionate, adverse cardiac effects (e.g., bradycardia, hypotension, cardiac arrest, arrhythmias) requiring cardiopulmonary resuscitation have been reported. Some clinicians state that these adverse effects may depend on serum concentration and/or infusion rate of the drug. It has been suggested that prolonged IV infusion of erythromycin lactobionate (e.g., over 60 minutes) may reduce such adverse cardiac effects. However, it has been suggested that certain individuals may be at increased risk of developing erythromycin-induced adverse cardiac effects and that decreasing the rate of IV infusion may decrease but not eliminate the risk of such effects. Further study is needed to determine the pharmacokinetics and safety of erythromycin lactobionate in neonates. /Erythromycin lactobionate/
Maternal Medication usually Compatible with Breast-Feeding: Erythromycin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/
POTENTIAL ADVERSE EFFECTS ON FETUS: None known. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: None known, although theoretically could cause diarrhea in infant. COMMENTS: Crosses placenta in high doses to fetal level 24% of maternal; breast milk may exceed maternal serum concentration. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /From Table II/
For more Drug Warnings (Complete) data for Erythromycin (17 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of oral erythromycin was 3.5 hours according to one study and ranged between 2.4-3.1 hours in another study. Repetitive dosing of erythromycin leads to increased elimination half-life.
... The serum elimination half-life of erythromycin is approximately 1.6 hours.
The serum half-life in normal subjects is 2 hours and in anuric subjects, 4-6 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Polyketides [PK] -> Macrolides and lactone polyketides [PK04]
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Elaborated during the growth of a strain of Streptomycees erythreus.

General Manufacturing Information

Isolation: McGuire et al, Antibiot & Chemother 2, 281 (1952); Bunch, McGuire, US Patent 2,653,899 (1953 to Lilly); Clark, Jr, US Patent 2,823,203 (1958 to Abbott).
There are three major erythromycins produced during fermentation, designated A, B, and C; A is the major and most important component.
Antibiotic substance produced by strain of Streptomyces erythreus (Waksman) Waksman & Henrici, found in soil sample from Philippine Archipelago.
... belongs to the macrolide group of antibiotics

Analytic Laboratory Methods

Analyte: erythromycin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: erythromycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 215 nm and comparison to standards
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; ointment; ophthalmic ointment; tablet; topical gel; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; pledget; tablet; topical gel; topical solution); procedure: microbial assay (cylinder-plate method) with comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for Erythromycin (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION OF ERYTHROMYCIN AFTER IN VITRO & IN VIVO ADMIN IN LIVER, LUNG, & KIDNEYS.
FLUOROMETRIC METHOD FOR DETERMINING ERYTHROMYCIN IN WHOLE BLOOD OR PLASMA IS PROPOSED USING 1 ML SAMPLES. RESULTS ARE CORRELATED WITH MICROBIOLOGICAL ASSAY.
FLUORIMETRIC DETERMINATION OF ERYTHROMYCIN ETHYLSUCCINATE IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC & EXTRACTION METHOD. METHOD CAPABLE OF DETECTING LESS THAN 0.01 UG/ML OF ERYTHROMYCIN AND ERYTHROMYCIN ETHYL SUCCINATE. /ERYTHROMYCIN ETHYL SUCCINATE/

Storage Conditions

Commercially available erythromycin topical solutions and gels should be stored at 15 - 30 °C; exposure to heat or open flames should be avoided. The topical ointment should be stored at a temperature less than 27 °C.
Commercially available erythromycin stearate film-coated tablets should be stored in tight, light-resistant containers at 30 °C or lower. /Erythromycin stearate/
Erythromycin lactobionate powder for injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C. /erythromycin lactobionate/
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Erythromycin is metabolized by CYP3A and concomitant use with drugs that inhibit the CYP3A isoenzyme may result in increased erythromycin plasma concentrations. There is some evidence that concomitant use of oral erythromycin with drugs that inhibit CYP3A (i.e., fluconazole, ketoconazole, itraconazole, diltiazem, verapamil) is associated with an increased incidence of sudden death from cardiac causes, presumably because of increased plasma erythromycin concentrations resulting in an increased risk of QT prolongation (a dose-associated effect of erythromycin) and serious ventricular arrhythmias. Therefore, it has been suggested that concomitant use of erythromycin and drugs that are potent inhibitors of CYP3A should be avoided.
Erythromycin may interact with astemizole and terfenadine (both drugs no longer commercially available in the US), resulting in potentially serious adverse cardiovascular effects. Some evidence indicates that erythromycin may alter the metabolism of astemizole and terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system. While erythromycin has been shown to decrease markedly the clearance of the active carboxylic acid metabolite of terfenadine, the effect of the macrolide on unchanged terfenadine concentrations has not been fully elucidated, but appears to show interindividual variation. In studies in extensive metabolizers of dextromethorphan or debrisoquin, erythromycin markedly impaired clearance of the active metabolite of terfenadine in all such individuals but produced measurable effects on unchanged terfenadine in only one-third of these individuals. In addition, erythromycin is known to inhibit the enzyme system responsible for astemizole's metabolism. Prolongation of the QT interval and ventricular tachycardia, including torsades de pointes, have been reported in some patients receiving astemizole or terfenadine concomitantly with erythromycin or the structurally related macrolide troleandomycin (no longer commercially available in the US). Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, when terfenadine and astemizole were commercially available in the US, these antihistamines were contraindicated in patients receiving erythromycin, clarithromycin, or troleandomycin. In addition, concomitant administration of astemizole or terfenadine and azithromycin also was not recommended, although limited data suggested that azithromycin did not alter the metabolism of terfenadine.
Although in vitro studies have shown varying degrees of additive or synergistic effects against some organisms when erythromycin was used in conjunction with penicillins, streptomycin, sulfonamides, rifampin, or chloramphenicol, the clinical importance of these reports has not been established. Antagonism of bactericidal activity has been observed between erythromycin and clindamycin in vitro. In addition, antagonism has been reported when a bacteriostatic drug was administered with a bactericidal drug, but antagonism has not been convincingly documented clinically.
Concomitant use of erythromycin in patients receiving high dosage of theophylline has resulted in decreased clearance of theophylline, elevated serum theophylline concentrations, and a prolonged serum half-life of the bronchodilator. An interaction may be most likely to occur in patients receiving an erythromycin dosage greater than 1.5 g daily for more than 5 days. Patients receiving theophylline should be closely monitored for signs of theophylline toxicity when erythromycin is administered concomitantly; serum theophylline concentrations should be monitored and dosage of the bronchodilator reduced if indicated. Although further study is needed and the clinical importance has not been determined to date, there is some evidence that concomitant administration of erythromycin and theophylline can also result in decreased serum erythromycin concentrations and subtherapeutic concentrations of erythromycin may occur.
For more Interactions (Complete) data for Erythromycin (22 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Hunt CM, Watkins PB, Saenger P, Stave GM, Barlascini N, Watlington CO, Wright JT Jr, Guzelian PS. Heterogeneity of CYP3A isoforms metabolizing erythromycin and cortisol. Clin Pharmacol Ther. 1992 Jan;51(1):18-23. doi: 10.1038/clpt.1992.3. PMID: 1732074.

2. Pena-Miller R, Laehnemann D, Jansen G, Fuentes-Hernandez A, Rosenstiel P, Schulenburg H, Beardmore R. When the most potent combination of antibiotics selects for the greatest bacterial load: the smile-frown transition. PLoS Biol. 2013;11(4):e1001540. doi: 10.1371/journal.pbio.1001540. Epub 2013 Apr 23. PMID: 23630452; PMCID: PMC3635860.

3. Maheshwai N. Are young infants treated with erythromycin at risk for developing hypertrophic pyloric stenosis? Arch Dis Child. 2007 Mar;92(3):271-3. doi: 10.1136/adc.2006.110007. PMID: 17337692; PMCID: PMC2083424.

4. Kibwage IO, Hoogmartens J, Roets E, Vanderhaeghe H, Verbist L, Dubost M, Pascal C, Petitjean P, Levol G. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrob Agents Chemother. 1985 Nov;28(5):630-3. doi: 10.1128/aac.28.5.630. PMID: 4091529; PMCID: PMC176346.

5. Lund M, Pasternak B, Davidsen RB, Feenstra B, Krogh C, Diaz LJ, Wohlfahrt J, Melbye M. Use of macrolides in mother and child and risk of infantile hypertrophic pyloric stenosis: nationwide cohort study. BMJ. 2014 Mar 11;348:g1908. doi: 10.1136/bmj.g1908. PMID: 24618148; PMCID: PMC3949411.

Explore Compound Types